molecular formula C16H10N2OS B6143138 4-(1,3-benzothiazol-2-yl)quinolin-2-ol CAS No. 743444-24-8

4-(1,3-benzothiazol-2-yl)quinolin-2-ol

Cat. No.: B6143138
CAS No.: 743444-24-8
M. Wt: 278.3 g/mol
InChI Key: QPYXWJOXXPNKPX-UHFFFAOYSA-N
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Description

“4-(1,3-Benzothiazol-2-yl)quinolin-2-ol” is a chemical compound with the molecular formula C16H10N2OS . It is a benzothiazole derivative, which is a class of compounds known for their diverse range of biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives like “this compound” can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines is also proposed for the synthesis of quinazolin-4(1H)-ones .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiazole ring fused with a quinoline ring . The benzothiazole ring system is found in various marine and terrestrial natural compounds and is widely used due to its highly pharmaceutical and biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular formula (C16H10N2OS), molecular weight, and structure . More specific properties such as melting point, boiling point, and density were not found in the search results .

Future Directions

Benzothiazoles, including “4-(1,3-Benzothiazol-2-yl)quinolin-2-ol”, have broad applications in the biological, pharmaceutical, and material fields. Future research could focus on the development of synthetic processes and the exploration of their biological activities .

Mechanism of Action

Target of Action

The primary targets of 4-(1,3-benzothiazol-2-yl)quinolin-2-ol are wild-type EGFR , mutant-type EGFR (EGFR T790M) , and BRAF V600E . These targets play a crucial role in cell proliferation and survival, making them important targets for anticancer therapies.

Mode of Action

This compound interacts with its targets by acting as a multi-target inhibitor . This means it can bind to multiple targets simultaneously, disrupting their normal function and leading to changes in cellular processes.

Result of Action

The compound’s action results in antiproliferative activity , which is often due to the induction of apoptosis . This means the compound can inhibit cell growth and induce programmed cell death, which is a desirable outcome in the treatment of diseases like cancer.

Properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c19-15-9-11(10-5-1-2-6-12(10)17-15)16-18-13-7-3-4-8-14(13)20-16/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYXWJOXXPNKPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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